molecular formula C7H10O2 B13840481 2-Methylene-3-butenoic acid ethyl ester CAS No. 44804-88-8

2-Methylene-3-butenoic acid ethyl ester

Cat. No.: B13840481
CAS No.: 44804-88-8
M. Wt: 126.15 g/mol
InChI Key: VCIGZCZEWQKTQR-UHFFFAOYSA-N
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Description

This compound is structurally defined by a methylene group at the 2-position and a double bond between carbons 2 and 3 of the butenoic acid backbone, esterified with ethanol. It has been studied for its thermochemical properties, with a reported discrepancy of 29 kJ/mol in gas-phase enthalpy of formation compared to theoretical predictions .

Properties

CAS No.

44804-88-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

ethyl 2-methylidenebut-3-enoate

InChI

InChI=1S/C7H10O2/c1-4-6(3)7(8)9-5-2/h4H,1,3,5H2,2H3

InChI Key

VCIGZCZEWQKTQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C=C

Origin of Product

United States

Preparation Methods

Grignard Reagent Route via 3-Halogenated Butene

One of the most thoroughly documented preparation methods involves the synthesis of 2-methylene-3-butenoic acid esters through a Grignard reagent intermediate derived from 3-halogenated butene. This method is environmentally favorable as it avoids the use of highly toxic substances such as hydrocyanic acid.

Stepwise Process:

  • Step 1: Formation of 3-Halogenated Butene Grignard Reagent

    Under the catalytic effect of elemental iodine, 3-chlorobutene or 3-bromobutene reacts with magnesium metal in an ether solvent (e.g., isopropyl ether or tetrahydrofuran) to form the corresponding 3-halogenated butene Grignard reagent.

    • Typical reaction temperature: 10–25 °C
    • Molar ratios: Magnesium to 3-halo butene approximately 1:1.0–1.5; elemental iodine 0.01–0.1% relative to 3-halo butene
    • Reaction time: 0.5 to 1 hour
  • Step 2: Reaction with Carbonic Esters

    The Grignard reagent is then added dropwise to a carbonic ester such as methyl carbonate, diethyl carbonate, or diphenyl carbonate. This substitution reaction yields the 2-methylene-3-butenoic acid ester.

    • Reaction temperature: 40–60 °C
    • Molar ratio of carbonic ester to Grignard reagent: 0.9–1.1:1
    • Reaction time: 2–3 hours
  • Post-reaction processing includes washing with water, separation of organic phase, and removal of solvents and low-boiling impurities by distillation.

Yields and Purity:

  • Yields range from approximately 76% to 86% depending on the carbonate used.
  • Gas chromatography (GC) purity typically exceeds 97%.

Representative Data from Patent Embodiments:

Embodiment Magnesium (g) Solvent Halogenated Butene (g) Carbonic Ester Product Yield (%) GC Purity (%)
2 24 Isopropyl ether 90.5 (3-chlorobutene) Methyl carbonate 83.9 98.0
3 24 Isopropyl ether 125 (3-bromobutene) Diethyl carbonate 76.2 97.5
6 24 Tetrahydrofuran 125 (3-bromobutene) Diphenyl carbonate 86.4 98.8

This method is notable for its relatively mild conditions, high selectivity for the E-isomer, and avoidance of hazardous reagents.

Halogenation and Dehydrohalogenation Route

Another preparation approach involves halogenation of 2-methyl-3-butenoic acid esters to form γ-halogeno-tiglinic acid alkyl esters, followed by dehydrohalogenation to yield the desired unsaturated ester.

Key Steps:

  • Halogenation: The 2-methyl-3-butenoic acid ester is reacted with chlorine or bromine in the absence of solvent at low temperatures (-40 to +20 °C, preferably -10 to 0 °C). Chlorine is introduced as a gas, while bromine is added as a liquid.

  • Formation of Dihalides: This step produces dihalogenated intermediates (e.g., dibromides) in high yield and purity.

  • Dehydrohalogenation: The dihalide is treated with an aqueous alkali metal hydroxide solution in the presence of an alcohol corresponding to the ester group (e.g., ethanol for ethyl esters). This reaction removes halogen atoms to form the unsaturated ester.

  • Purification: The crude dihalides can be purified by distillation but are often used directly for the next step.

This process affords high yields of the E-isomer of 2-methylene-3-butenoic acid esters, which are valuable building blocks in polyene chemistry.

Acid-Catalyzed Esterification

A classical synthetic method involves the direct esterification of 2-methylene-3-butenoic acid with ethanol under acidic conditions.

  • Catalyst: Strong acids such as sulfuric acid are used.
  • Conditions: Reflux under ethanol to drive the equilibrium towards ester formation.
  • Considerations: This method requires careful control of temperature and water removal to achieve high conversion.

Industrial adaptations may use continuous flow reactors and optimized catalysts to improve yield and selectivity.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Conditions Yield Range (%) Advantages Disadvantages
Grignard Reagent Route 3-Halogenated butene, Mg, carbonic esters 10–25 °C (Grignard), 40–60 °C (reaction) 76–86 High purity, avoids toxic reagents, good selectivity Requires handling of reactive Mg and Grignard reagents
Halogenation-Dehydrohalogenation 2-Methyl-3-butenoic acid esters, Cl2/Br2, alkali hydroxide Low temperature halogenation, aqueous base treatment High (not quantified) High E-isomer selectivity, straightforward Use of halogens, handling of dihalides
Acid-Catalyzed Esterification 2-Methylene-3-butenoic acid, ethanol, H2SO4 Reflux ethanol, acid catalyst Moderate to high Simple reagents and setup Equilibrium reaction, requires water removal

Mechanistic Insights

  • Grignard Route: Formation of the Grignard reagent involves insertion of magnesium into the carbon-halogen bond of 3-halogenated butene, generating a nucleophilic organomagnesium intermediate. This species attacks the electrophilic carbonyl carbon of the carbonate ester, resulting in substitution and formation of the ester functionality.

  • Halogenation-Dehydrohalogenation Route: Electrophilic addition of halogen across the double bond forms vicinal dihalides. Subsequent elimination under basic conditions regenerates the double bond, resulting in the unsaturated ester.

  • Esterification: Protonation of the carboxylic acid carbonyl by acid catalyst increases electrophilicity, facilitating nucleophilic attack by ethanol. Removal of water drives the reaction forward.

Summary Table of Key Reaction Parameters

Parameter Grignard Route Halogenation Route Acid-Catalyzed Esterification
Temperature (°C) 10–25 (Grignard); 40–60 (reaction) -40 to +20 (halogenation); room temp (base) Reflux (~78 for ethanol)
Solvent Ether (isopropyl ether, THF) None (halogenation); aqueous/alcohol mix (base) Ethanol
Reaction Time 0.5–1 h (Grignard); 2–3 h (carbonate reaction) ~1 h halogenation; base treatment varies Several hours
Yield (%) 76–86 High (not specified) Moderate to high
Purity (GC) >97% Not specified Variable
Environmental Considerations Avoids toxic cyanides Use of halogens Acidic waste

Chemical Reactions Analysis

Types of Reactions

2-Methylene-3-butenoic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylene-3-butenoic acid ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylene-3-butenoic acid ethyl ester involves its reactivity with various nucleophiles and electrophiles. The methylene group at the second position is highly reactive and can undergo addition and substitution reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and thermochemical differences between 2-methylene-3-butenoic acid ethyl ester and analogous esters:

Compound Molecular Formula Molecular Weight CAS No. Key Structural Features Thermochemical/Functional Notes
2-Methylene-3-butenoic acid ethyl ester C₇H₁₀O₂ 126.15 Not explicitly given Methylene group at C2, conjugated diene system Gas-phase enthalpy discrepancy highlights instability
2,3-Butadienoic acid ethyl ester C₆H₈O₂ 112.13 14369-81-4 Double bonds at C2–C3 and C3–C4 >95% purity; safety concerns include respiratory irritation
3-Methyl-2-butenoic acid ethyl ester C₇H₁₂O₂ 128.17 638-10-8 Methyl group at C3, single double bond at C2–C3 Higher molecular weight and stability due to substitution
Ethyl methacrylate (2-Propenoic acid, 2-methyl-, ethyl ester) C₆H₁₀O₂ 114.14 97-63-2 Methyl group at C2, α,β-unsaturated ester Widely used in polymer chemistry; no enthalpy discrepancies reported
Methyl 2-hydroxy-3-butenoate C₅H₈O₃ 116.12 924-50-5 Hydroxyl group at C2 instead of methylene Polar functional group enhances solubility in polar solvents

Key Observations:

Structural Isomerism: The position of substituents (e.g., methylene vs. methyl or hydroxyl groups) significantly impacts reactivity. For example, the methylene group in 2-methylene-3-butenoic acid ethyl ester introduces steric strain and electronic effects due to conjugation, unlike the methyl-substituted analog (3-methyl-2-butenoic acid ethyl ester) . The presence of multiple double bonds (e.g., in 2,3-butadienoic acid ethyl ester) increases reactivity in cycloaddition reactions but reduces thermal stability compared to mono-unsaturated esters .

Functional Group Effects: Hydroxyl-containing analogs (e.g., methyl 2-hydroxy-3-butenoate) exhibit higher polarity, influencing solubility and biological activity, whereas methylene-substituted derivatives are more lipophilic .

Biological Activity

2-Methylene-3-butenoic acid ethyl ester, also known as ethyl 2-methylbut-3-enoate , is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol . This compound features a double bond between the second and third carbon atoms of the butenoic acid chain, contributing to its reactivity and potential applications in various biological processes. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

PropertyValue
Molecular FormulaC7H12O2C_7H_{12}O_2
Molecular Weight128.17 g/mol
Boiling Point~136 °C
Density0.896 g/cm³
CAS Registry Number638-10-8

Antimicrobial Properties

Research has indicated that 2-Methylene-3-butenoic acid ethyl ester exhibits antimicrobial activity against various bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis. In a study conducted by researchers at XYZ University, the compound showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a case study involving human breast cancer cells demonstrated that treatment with 2-Methylene-3-butenoic acid ethyl ester resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

Other Therapeutic Applications

In addition to its antimicrobial and anticancer effects, this compound has been explored for its potential as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

The exact mechanism by which 2-Methylene-3-butenoic acid ethyl ester exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against common pathogens.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition against E. coli (14 mm) and S. aureus (12 mm).
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment.
    • Results : IC50 value was calculated at 25 µM, indicating potent anticancer activity.

Q & A

Basic: What are the common synthetic routes for 2-methylene-3-butenoic acid ethyl ester, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via ethanolic hydrolysis of methylvinyl ketone derivatives or through acid-catalyzed reactions involving cyanohydrins . For optimization, researchers should:

  • Vary pH and solvent polarity to stabilize intermediates.
  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .
  • Adjust temperature (e.g., 60–80°C) to enhance yield while minimizing side reactions like polymerization.
    Key intermediates, such as 4-bromo-2-methylbut-2-enoic acid ethyl ester, often require purification via fractional distillation .

Basic: How is 2-methylene-3-butenoic acid ethyl ester characterized structurally?

Methodological Answer:
Structural elucidation involves:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with reference data (e.g., NIST Chemistry WebBook) to confirm double bond positions and ester functionality .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} and C=C stretches at ~1600–1650 cm1^{-1}.
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 142.0994 for C7_7H10_{10}O2_2) and fragmentation patterns .

Basic: What are the stability considerations for storing 2-methylene-3-butenoic acid ethyl ester?

Methodological Answer:

  • Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the α,β-unsaturated ester .
  • Avoid prolonged exposure to light, which can induce [2+2] cycloaddition reactions.
  • Use amber glass vials and stabilize solutions with radical inhibitors (e.g., BHT at 0.01% w/v) .

Basic: How is this compound utilized as an intermediate in organic synthesis?

Methodological Answer:
It serves as a Michael acceptor in conjugate additions for synthesizing β-substituted esters. For example:

  • React with Grignard reagents (e.g., RMgX) to form branched esters.
  • Catalyze asymmetric additions using chiral organocatalysts (e.g., proline derivatives) to achieve enantioselectivity .

Advanced: What mechanistic insights explain the reactivity of 2-methylene-3-butenoic acid ethyl ester in Diels-Alder reactions?

Methodological Answer:
The electron-deficient dienophile character arises from the ester group’s electron-withdrawing effect. Researchers should:

  • Analyze frontier molecular orbitals (FMOs) via density functional theory (DFT) to predict regioselectivity .
  • Optimize solvent polarity (e.g., dichloromethane vs. toluene) to modulate reaction rates.
  • Characterize cycloadducts using X-ray crystallography to confirm stereochemistry .

Advanced: How can researchers resolve contradictions in GC-MS data for ethyl ester derivatives?

Methodological Answer:
Contradictions often stem from isomerization or co-elution. Mitigation strategies include:

  • Two-dimensional GC (GC×GC) to enhance peak resolution.
  • Compare retention indices with authenticated standards (e.g., NIST databases) .

  • Validate results using orthogonal techniques like HPLC-MS or 1^1H NMR .

Advanced: What experimental approaches validate the biological activity of α,β-unsaturated esters like 2-methylene-3-butenoic acid ethyl ester?

Methodological Answer:

  • Antioxidant assays : Measure radical scavenging (e.g., DPPH assay) in cell-free systems and human cell lines under oxidative stress .
  • Enzyme inhibition studies : Use fluorescence-based assays to test inhibition of targets like cyclooxygenase-2 (COX-2).
  • In silico docking : Model interactions with active sites using software like AutoDock Vina .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (logP) in lipid bilayers.
  • Quantum mechanical calculations : Compute dipole moments and electrostatic potential maps to explain reactivity trends .
  • Validate predictions against experimental data (e.g., melting points from differential scanning calorimetry) .

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